molecular formula C18H22FNO2 B1520690 Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-59-5

Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1520690
CAS RN: 1160247-59-5
M. Wt: 303.4 g/mol
InChI Key: QPWSKWZWNXUMOX-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluorospiro[indene-1,4’-piperidine]-1’-carboxylate is a chemical compound with the molecular formula C18H22FNO2 . It has a molecular weight of 303.37 g/mol . The compound is typically found in a white to yellow solid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 6-fluorospiro[indene-1,4’-piperidine]-1’-carboxylate is 1S/C18H24FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 6-fluorospiro[indene-1,4’-piperidine]-1’-carboxylate is a white to yellow solid . It has a molecular weight of 303.37 g/mol and a molecular formula of C18H22FNO2 .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate and related compounds have been synthesized and characterized for various scientific applications. One significant application is in the synthesis of acetyl-CoA carboxylase inhibitors, which are crucial for metabolic regulation and potential therapeutic targets. The synthesis involves a streamlined process, utilizing halogenated benzylic arenes and cyclic carboxylates, with key steps including regioselective pyrazole alkylation and a Curtius rearrangement (Huard et al., 2012).
  • Another application is in the creation of intermediates for biologically active compounds such as crizotinib. This process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirms the compound's structure through MS and 1 HNMR spectrum (Kong et al., 2016).

Crystal Structure and Analysis

  • The crystal structure of related tert-butyl compounds has been extensively studied. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate shows an axial orientation of the isobutyl side chain in the piperidine ring, providing insights into molecular packing and hydrogen bonding in the crystal structure (Didierjean et al., 2004).

Pharmaceutical Intermediates

  • Compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serve as key intermediates in the synthesis of pharmaceuticals such as Vandetanib. This involves a multi-step synthesis process, starting from piperidin-4-ylmethanol, and is essential in optimizing synthetic methods for pharmaceutical production (Wang et al., 2015).

Role in Kinase Inhibitors

  • A practical synthesis of related compounds, serving as key intermediates in the preparation of deoxycytidine kinase (dCK) inhibitors, has been described. These inhibitors are crucial in the development of new classes of potent anticancer drugs (Zhang et al., 2009).

Mechanism of Action

properties

IUPAC Name

tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWSKWZWNXUMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147906
Record name 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160247-59-5
Record name 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-fluorospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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